1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-3-31-20-11-14-23-22(15-20)25(27)24(17-26(23)16-18-7-5-4-6-8-18)32(28,29)21-12-9-19(30-2)10-13-21/h4-15,17H,3,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFQHPEXAKPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinolinone core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the quinolinone core with benzyl halides in the presence of a base.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl halides and a suitable base.
Sulfonylation: The final step involves the sulfonylation of the quinolinone derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinolinone derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit enzymes involved in key biological processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound could affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Quinolinone Derivatives
Key Observations
Position 1 Substitutions
- Benzyl vs. Alkyl/Chlorobenzyl: The benzyl group in the target compound increases lipophilicity (predicted logP > 4) compared to ethyl (logP ~3) or pentyl (logP ~5) analogs .
- Biological Implications : Ethyl or smaller alkyl groups may improve metabolic stability but reduce target affinity due to decreased π-π stacking interactions.
Position 3 Substitutions
Position 6 Substitutions
- Ethoxy vs. Fluoro : Ethoxy (target compound) contributes to moderate polarity and may influence pharmacokinetics (e.g., oral bioavailability), while fluoro () enhances metabolic resistance and electronic effects on the aromatic ring.
Biological Activity
Chemical Structure and Properties
1-Benzyl-6-ethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one belongs to the class of dihydroquinoline derivatives. Its structure can be broken down as follows:
- Core Structure : Dihydroquinoline
- Substituents :
- Benzyl group
- Ethoxy group at position 6
- Methoxybenzenesulfonyl group at position 3
This unique combination of substituents contributes to its biological activity and pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of dihydroquinoline exhibit significant antimicrobial properties. In a study assessing various quinoline derivatives, it was found that compounds similar to this compound demonstrated potent activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication.
Anticancer Activity
Several studies have highlighted the anticancer potential of dihydroquinoline derivatives. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A specific study on related compounds indicated that they could inhibit cell proliferation in breast cancer models, suggesting a promising avenue for further research into this compound's anticancer effects.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes or metabolic pathways relevant to diseases such as diabetes and obesity. For example, similar compounds have shown inhibitory effects on α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standardized broth microdilution methods. The results showed an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating significant antimicrobial activity.
Case Study 2: Anticancer Properties
A study involving human breast cancer cell lines (MCF-7) evaluated the cytotoxic effects of the compound using MTT assays. The results indicated that treatment with concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of DNA gyrase | [Study on quinoline derivatives] |
| Anticancer | Induction of apoptosis | [Research on cancer cell lines] |
| Enzyme inhibition | Inhibition of α-glucosidase | [Enzyme inhibition studies] |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, sulfonyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₃NO₄S, exact mass 453.14 g/mol) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .
What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
Basic Research Question
Table 1: Biological Activity Screening Data
| Activity Type | Cell Line/Model | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Caspase-mediated apoptosis |
| Anticancer | Colon Carcinoma | 8.5 µM | G2/M cell cycle arrest |
| Anti-inflammatory | Murine Arthritis Model | N/A | TNF-α and IL-6 inhibition |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis disruption |
Q. Methodology :
- MTT assay for cytotoxicity (48–72 hr exposure) .
- ELISA for cytokine profiling in inflammation models .
- Broth microdilution for MIC determination .
How can researchers resolve contradictions in biological activity data across different studies?
Advanced Research Question
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound purity : Verify via HPLC and NMR; impurities >2% skew activity .
- Cell line specificity : Compare activity in isogenic models (e.g., p53-wildtype vs. mutant) .
- Pharmacokinetic factors : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives .
What strategies are effective for designing derivatives to improve pharmacokinetic properties?
Advanced Research Question
- Functional group modifications :
- Click chemistry : Azide-alkyne cycloaddition to append triazole moieties for targeted delivery .
- Prodrug approaches : Esterify the sulfonyl group to reduce renal clearance .
How can computational modeling aid in understanding its mechanism of action?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to predict binding to caspase-3 (PDB ID: 3DEI) or TNF-α (PDB ID: 2AZ5) .
- MD simulations : GROMACS to assess stability of compound-protein complexes over 100 ns trajectories .
- QSAR models : Train algorithms on IC₅₀ data to prioritize derivatives with optimal logP and polar surface area .
What are common pitfalls in scaling up synthesis from lab to pilot scale?
Advanced Research Question
- Solvent selection : Replace DCM with toluene for safer large-scale reactions .
- Exothermic reactions : Implement jacketed reactors with temperature feedback control .
- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water system) .
- Yield optimization : Use Design of Experiments (DoE) to map ideal reagent stoichiometry (e.g., 1.2:1 benzyl chloride:quinoline core) .
How do structural variations in the quinoline core influence bioactivity?
Advanced Research Question
Key SAR Insights :
- Position 6 : Ethoxy groups enhance anticancer activity (IC₅₀ < 10 µM) compared to methoxy (IC₅₀ > 20 µM) .
- Position 3 : Sulfonyl groups improve anti-inflammatory effects over carbonyl derivatives .
- Benzyl substituents : Para-methoxybenzyl increases metabolic stability vs. ortho-substituted analogs .
What in vitro models are suitable for assessing its hepatotoxicity profile?
Advanced Research Question
- Primary hepatocytes : Monitor ALT/AST release post-treatment (48 hr) .
- CYP450 inhibition assays : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
- Reactive metabolite detection : Glutathione trapping assays coupled with LC-MS/MS .
How can researchers validate target engagement in complex biological systems?
Advanced Research Question
- Cellular thermal shift assay (CETSA) : Confirm binding to caspase-3 by measuring protein thermal stability shifts .
- Photoaffinity labeling : Incorporate diazirine probes to crosslink target proteins for pull-down/MS identification .
- Knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., TNF-α) to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
